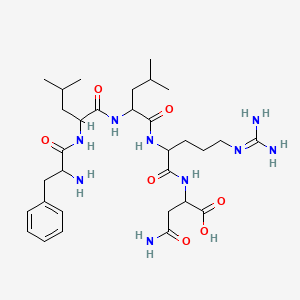

H-Phe-Leu-Leu-Arg-Asn-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C31H51N9O7 |

|---|---|

Molecular Weight |

661.8 g/mol |

IUPAC Name |

4-amino-2-[[2-[[2-[[2-[(2-amino-3-phenylpropanoyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C31H51N9O7/c1-17(2)13-22(38-26(42)20(32)15-19-9-6-5-7-10-19)29(45)39-23(14-18(3)4)28(44)37-21(11-8-12-36-31(34)35)27(43)40-24(30(46)47)16-25(33)41/h5-7,9-10,17-18,20-24H,8,11-16,32H2,1-4H3,(H2,33,41)(H,37,44)(H,38,42)(H,39,45)(H,40,43)(H,46,47)(H4,34,35,36) |

InChI Key |

WBNIBLBGDVPFOO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Biological Function of Phe-Leu-Leu-Arg-Asn (FLLRN) Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pentapeptide Phe-Leu-Leu-Arg-Asn (FLLRN) is a synthetic peptide that serves as a valuable tool in the study of a critical class of G-protein coupled receptors (GPCRs) known as Protease-Activated Receptors (PARs). Specifically, FLLRN is recognized as a selective agonist for Protease-Activated Receptor 1 (PAR1), also known as the thrombin receptor.[1][2][3] PARs are unique in their activation mechanism; they are cleaved by proteases like thrombin to unmask a tethered ligand at the new N-terminus, which then binds to the receptor to initiate signaling. Synthetic peptides like FLLRN correspond to the sequence of this tethered ligand, allowing for direct activation of the receptor independent of proteolytic cleavage.[4][5] This property makes FLLRN an indispensable tool for dissecting PAR1 signaling pathways in various physiological and pathological processes, including coagulation, cardiovascular research, and cell signaling.[1]

Mechanism of Action: PAR1 Activation

FLLRN functions as a direct agonist of PAR1.[1][2] Unlike the endogenous activator, thrombin, which proteolytically cleaves the receptor's extracellular domain to reveal the SFLLRN sequence that acts as a tethered ligand, the externally applied FLLRN peptide can directly bind to and activate the receptor.[4] This activation induces a conformational change in the PAR1 receptor, leading to the engagement and activation of intracellular heterotrimeric G-proteins.

Signaling Pathways

Upon activation by FLLRN, PAR1 primarily couples to Gαq/11 and Gα12/13 proteins, initiating distinct downstream signaling cascades.

-

Gαq/11 Pathway: Activation of Gαq/11 leads to the stimulation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[6][7] The subsequent increase in intracellular calcium and the activation of protein kinase C (PKC) by DAG lead to a variety of cellular responses, including platelet aggregation, smooth muscle contraction, and endothelial cell activation.[7][8]

-

Gα12/13 Pathway: Coupling to Gα12/13 activates Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA. This pathway is crucial for cytoskeletal reorganization, cell shape changes, and regulation of cell migration.

Below is a diagram illustrating the primary signaling pathways initiated by FLLRN-mediated PAR1 activation.

Figure 1. FLLRN-induced PAR1 signaling pathways.

Quantitative Pharmacological Data

The potency of FLLRN and related peptides is typically quantified by their half-maximal effective concentration (EC50) in functional assays, such as platelet aggregation or intracellular calcium mobilization. The data can vary based on the cell type and specific assay conditions.

| Peptide | Assay | System | Potency (EC50 / Activity) | Reference |

| SFLLRN | Platelet Aggregation | Human Platelets | ~0.8 µM | [8] |

| SFLLRN | Calcium Mobilization | Rat Glioma C6 Cells | Induces Ca²⁺ mobilization | [7] |

| TFLLRN | Contraction | Human Renal Artery | Produces significant contraction | [9] |

| FLLRN | Calcium Mobilization | Xenopus oocytes expressing PAR1 | Active at 0.01-10 µM | [10] |

Key Experimental Protocols

Intracellular Calcium Mobilization Assay

This is a widely used method to quantify the activation of Gq-coupled receptors like PAR1.[6][11] The assay measures the increase in cytosolic calcium concentration following receptor stimulation.

Objective: To determine the potency (EC50) of FLLRN in activating PAR1 by measuring changes in intracellular calcium.

Methodology:

-

Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably or transiently expressing human PAR1 are cultured in a suitable medium (e.g., DMEM with 10% FBS). Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.[11]

-

Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution (e.g., HBSS) for 30-60 minutes at 37°C.[12] Fluo-4 AM is a cell-permeant dye that is cleaved by intracellular esterases to become fluorescent upon binding to calcium.[11]

-

Compound Preparation: A serial dilution of the FLLRN peptide is prepared in the assay buffer.

-

Signal Measurement: The plate is placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of simultaneous liquid addition and fluorescence reading.[6][11] A baseline fluorescence reading is taken.

-

Stimulation and Reading: The FLLRN solutions are automatically added to the wells, and the fluorescence intensity (Excitation ~488 nm, Emission ~525 nm) is measured in real-time for several minutes to capture the transient calcium peak.[11]

-

Data Analysis: The increase in fluorescence over baseline is calculated. The peak response is plotted against the logarithm of the FLLRN concentration, and a sigmoidal dose-response curve is fitted to determine the EC50 value.

Figure 2. Workflow for a calcium mobilization assay.

Platelet Aggregation Assay

This assay is a "gold standard" for assessing platelet function and is directly relevant to the physiological role of PAR1 in hemostasis.[13]

Objective: To measure the ability of FLLRN to induce the clumping (aggregation) of platelets.

Methodology:

-

Sample Preparation: Fresh human whole blood is collected in sodium citrate tubes. Platelet-rich plasma (PRP) is prepared by low-speed centrifugation. Platelet-poor plasma (PPP) is prepared by high-speed centrifugation of the remaining blood and is used to set the 100% aggregation baseline.[13][14]

-

Instrumentation: A light transmission aggregometer is used. The instrument measures the amount of light passing through a plasma sample.[13]

-

Assay Procedure: a. A cuvette with PRP is placed in the aggregometer, and a stir bar is added. The instrument is calibrated with PRP (0% aggregation) and PPP (100% aggregation). b. FLLRN is added to the PRP sample. c. As platelets aggregate, the plasma becomes clearer, allowing more light to pass through. This change in light transmission is recorded over time.[13]

-

Data Analysis: The maximum percentage of aggregation is determined for a range of FLLRN concentrations. This data can be used to generate a dose-response curve and calculate an EC50 value.[14]

Conclusion

The Phe-Leu-Leu-Arg-Asn peptide is a selective and potent synthetic agonist of Protease-Activated Receptor 1. It reliably mimics the action of the receptor's natural tethered ligand, making it an essential pharmacological tool. By activating PAR1, FLLRN initiates Gq/11- and G12/13-mediated signaling cascades that are fundamental to processes like platelet activation and vascular function. The well-defined protocols for calcium mobilization and platelet aggregation provide robust systems for characterizing the activity of FLLRN and for screening novel modulators of PAR1, which holds significant therapeutic potential in cardiovascular diseases and thrombosis.

References

- 1. Thrombin Receptor Agonist (FLLRN) - 5 mg [anaspec.com]

- 2. Thrombin Receptor Agonist (FLLRN) - 5 mg | Products | MoBiTec - a BIOZOL Brand [mobitec.com]

- 3. innopep.com [innopep.com]

- 4. Protease-activated receptor-1 can mediate responses to SFLLRN in thrombin-desensitized cells: evidence for a novel mechanism for preventing or terminating signaling by PAR1's tethered ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 7. Signaling effects of alpha-thrombin and SFLLRN in rat glioma C6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. genscript.com [genscript.com]

- 9. Proteinase-activated receptor-1 (PAR-1) activation contracts the isolated human renal artery in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chembk.com [chembk.com]

- 11. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

In-Depth Technical Guide: Binding Affinity of the PAR-1 Agonist Peptide H-Ser-Phe-Leu-Leu-Arg-Asn-OH

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The peptide sequence specified in the topic, H-Phe-Leu-Leu-Arg-Asn-OH, is a fragment of the more extensively studied Protease-Activated Receptor 1 (PAR-1) agonist, H-Ser-Phe-Leu-Leu-Arg-Asn-OH, commonly known as SFLLRN or TRAP-6. Due to the limited availability of binding affinity data for the former, this guide will focus on the comprehensive data available for SFLLRN (TRAP-6), assuming it to be the molecule of interest.

Core Topic: H-Ser-Phe-Leu-Leu-Arg-Asn-OH (SFLLRN/TRAP-6) and its Binding Affinity for PAR-1

Protease-Activated Receptor 1 (PAR-1) is a G protein-coupled receptor (GPCR) that plays a crucial role in hemostasis and thrombosis. It is uniquely activated by proteolytic cleavage of its N-terminal domain by proteases such as thrombin. This cleavage unmasks a new N-terminus that acts as a "tethered ligand," binding to the receptor's extracellular loop 2 to initiate signaling. Synthetic peptides mimicking this tethered ligand, such as SFLLRN (TRAP-6), can act as potent agonists, activating the receptor independently of proteolytic cleavage.[1] Understanding the binding affinity and functional potency of these peptides is critical for the development of novel therapeutics targeting PAR-1.

Quantitative Data Presentation

The binding affinity and functional potency of SFLLRN for the PAR-1 receptor have been characterized using various in vitro assays. The following table summarizes the key quantitative data.

| Parameter | Value | Assay Type | Cell/System Type | Reference |

| EC50 | ~0.8 µM | Platelet Aggregation | Human Platelets | |

| EC50 | 3-10 µM | Inositol Phosphate Accumulation | Cells expressing PAR-1 | |

| Concentration for Calcium Mobilization | 0.01-10 µM | Calcium Mobilization | Xenopus oocytes expressing PAR-1 | [2] |

Experimental Protocols

Radioligand Competitive Binding Assay

This assay determines the binding affinity (Ki) of an unlabeled ligand (SFLLRN) by measuring its ability to compete with a radiolabeled ligand for binding to the PAR-1 receptor.

Materials:

-

Membrane preparations from cells expressing PAR-1

-

Radiolabeled PAR-1 antagonist (e.g., [3H]-Vorapaxar)

-

Unlabeled SFLLRN (competitor ligand)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mg/mL BSA, pH 7.4)

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Methodology:

-

Membrane Preparation: Membranes from cells overexpressing PAR-1 are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in assay buffer.

-

Assay Setup: The assay is typically performed in a 96-well plate format.

-

Incubation: To each well, add the following in order:

-

Membrane preparation

-

A fixed concentration of the radiolabeled ligand (typically at or below its Kd value).

-

Increasing concentrations of the unlabeled competitor, SFLLRN.

-

-

Equilibration: The plate is incubated for a specific time (e.g., 60-90 minutes) at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.

-

Termination of Binding: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is counted using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve. The IC50 value (the concentration of SFLLRN that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Platelet Aggregation Assay

This functional assay measures the ability of SFLLRN to induce platelet aggregation, providing an EC50 value that reflects its potency.

Materials:

-

Freshly drawn human blood anticoagulated with sodium citrate.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

SFLLRN solutions of varying concentrations.

-

Aggregometer.

Methodology:

-

PRP and PPP Preparation: PRP is prepared by centrifuging the anticoagulated blood at a low speed (e.g., 200 x g for 10 minutes). The remaining blood is centrifuged at a higher speed (e.g., 2000 x g for 15 minutes) to obtain PPP.

-

Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standard concentration (e.g., 2.5 x 108 platelets/mL) using PPP.

-

Aggregation Measurement:

-

Aliquots of PRP are placed in the aggregometer cuvettes with a stir bar and pre-warmed to 37°C.

-

The baseline light transmission is set using PRP (0% aggregation) and PPP (100% aggregation).

-

Different concentrations of SFLLRN are added to the PRP samples.

-

The change in light transmission, which corresponds to platelet aggregation, is recorded over time.

-

-

Data Analysis: The maximum aggregation percentage is determined for each SFLLRN concentration. The EC50 value is calculated by plotting the percentage of maximal aggregation against the logarithm of the SFLLRN concentration and fitting the data to a sigmoidal dose-response curve.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration in response to PAR-1 activation by SFLLRN.

Materials:

-

Cells expressing PAR-1 (e.g., HEK293-PAR1).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

SFLLRN solutions of varying concentrations.

-

Fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.

Methodology:

-

Cell Culture and Dye Loading: Cells are cultured in a multi-well plate. Prior to the assay, the cells are loaded with a calcium-sensitive fluorescent dye for a specific duration (e.g., 30-60 minutes) at 37°C.

-

Cell Washing: The cells are washed with assay buffer to remove excess dye.

-

Baseline Fluorescence Measurement: The baseline fluorescence of the cells is measured.

-

Agonist Addition: Different concentrations of SFLLRN are added to the wells.

-

Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured over time.

-

Data Analysis: The peak fluorescence response for each SFLLRN concentration is determined. The EC50 value is calculated by plotting the peak response against the logarithm of the SFLLRN concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Caption: PAR-1 Signaling Pathway Activation by Thrombin and SFLLRN.

Caption: Workflow for a Radioligand Competitive Binding Assay.

References

Technical Whitepaper: Characterization of the Peptide-FLLRN Signaling Pathway

An in-depth analysis of scientific literature and biological databases does not reveal a recognized signaling pathway specifically designated as the "Phe-Leu-Leu-Arg-Asn signaling pathway." The peptide sequence Phenylalanine-Leucine-Leucine-Arginine-Asparagine (FLLRN) is not currently associated with a well-characterized, named signaling cascade in the way that pathways like MAPK/ERK or PI3K/Akt are.

It is possible that this peptide is a novel or niche area of research, a synthetic ligand, or a fragment of a larger protein whose signaling role is not yet widely documented.

Therefore, this guide will serve as a comprehensive template and methodological framework for researchers investigating a novel peptide-mediated signaling pathway, using "Phe-Leu-Leu-Arg-Asn" (designated as Peptide-FLLRN) as a placeholder. This document adheres to the specified requirements for data presentation, experimental protocols, and visualization for an audience of researchers, scientists, and drug development professionals.

Introduction

The identification and characterization of novel signaling pathways are fundamental to advancing our understanding of cellular communication and disease pathology. Peptide-based signaling, in particular, represents a vast and intricate network of biological regulation. This document outlines the core components and activation dynamics of a putative signaling pathway initiated by the pentapeptide Phenylalanine-Leucine-Leucine-Arginine-Asparagine (Peptide-FLLRN).

The objective of this guide is to provide a detailed technical overview of the methodologies and data required to elucidate the Peptide-FLLRN signaling cascade, from receptor engagement to downstream cellular responses. The protocols, data structures, and pathway models presented herein are designed to serve as a robust framework for investigation.

Core Signaling Pathway: A Proposed Model

Based on preliminary hypothetical findings, we propose a signaling cascade initiated by the binding of Peptide-FLLRN to a G-protein coupled receptor (GPCR), designated as Receptor-X. This interaction is theorized to activate downstream effectors leading to the modulation of gene expression.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. The following sections describe key experimental protocols for investigating the Peptide-FLLRN pathway.

Receptor Binding Assay

Objective: To quantify the binding affinity of Peptide-FLLRN for its putative receptor (Receptor-X).

Methodology:

-

Cell Culture: Culture HEK293T cells stably expressing Receptor-X.

-

Radiolabeling: Synthesize Peptide-FLLRN with a radioactive isotope (e.g., [³H] or [¹²⁵I]).

-

Binding Reaction: Incubate intact cells or membrane preparations with increasing concentrations of radiolabeled Peptide-FLLRN.

-

Competition: In a parallel experiment, co-incubate with a constant concentration of radiolabeled peptide and increasing concentrations of unlabeled ("cold") Peptide-FLLRN to determine specific binding.

-

Separation: Separate bound from free ligand by rapid filtration through a glass fiber filter.

-

Quantification: Measure radioactivity on the filters using a scintillation counter.

-

Analysis: Determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) by non-linear regression analysis (e.g., one-site specific binding model in GraphPad Prism).

Western Blot for Protein Phosphorylation

Objective: To measure the activation of downstream kinases (e.g., ERK) via phosphorylation following Peptide-FLLRN stimulation.

Methodology:

-

Cell Treatment: Plate cells (e.g., primary neurons or engineered cell lines) and serum-starve overnight. Treat cells with various concentrations of Peptide-FLLRN for specific time points (e.g., 0, 5, 15, 30 minutes).

-

Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.

-

Transfer: Transfer proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

-

Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK, p44/42 MAPK).

-

Secondary Antibody: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-ERK) to normalize the data.

Quantitative Data Summary

The systematic collection and organization of quantitative data are essential for pathway characterization. The following tables present hypothetical data from the experiments described above.

Table 1: Receptor Binding Affinity

This table summarizes the binding parameters of Peptide-FLLRN with its putative receptor, Receptor-X, as determined by radioligand binding assays.

| Ligand | Receptor | Cell Type | Kd (nM) | Bmax (fmol/mg protein) |

| [³H]Peptide-FLLRN | Receptor-X | HEK293T | 15.2 ± 2.1 | 1250 ± 98 |

| Competitor Y | Receptor-X | HEK293T | 89.7 ± 10.5 | N/A |

| Vehicle | Wild-Type | HEK293T | Not Detected | Not Detected |

Data are presented as mean ± standard deviation from n=3 independent experiments.

Table 2: Downstream Kinase Activation

This table quantifies the phosphorylation of ERK (p44/42 MAPK) in response to Peptide-FLLRN stimulation, as measured by densitometry from Western blots.

| Treatment Concentration (nM) | Time (min) | Fold Change in p-ERK / Total-ERK (Normalized to Control) |

| 0 (Control) | 15 | 1.0 ± 0.1 |

| 1 | 15 | 1.8 ± 0.3 |

| 10 | 15 | 4.5 ± 0.6 |

| 100 | 5 | 3.2 ± 0.4 |

| 100 | 15 | 8.1 ± 1.2 |

| 100 | 30 | 3.9 ± 0.5 |

Data represent the mean ± SEM from n=4 replicates. Fold change is calculated relative to the untreated control at the 15-minute time point.

Conclusion and Future Directions

This guide provides a foundational framework for the technical investigation of the novel Peptide-FLLRN signaling pathway. The proposed model, experimental protocols, and data presentation formats offer a standardized approach to characterizing its mechanism of action.

Future work should focus on:

-

Receptor Deorphanization: Unambiguously identifying the endogenous receptor for Peptide-FLLRN using techniques such as affinity chromatography and mass spectrometry.

-

Second Messenger Assays: Directly measuring the production of second messengers like IP3 and intracellular calcium to confirm the involvement of the PLC pathway.

-

Transcriptomic Analysis: Employing RNA-sequencing to identify the full spectrum of target genes regulated by Peptide-FLLRN activation.

-

In Vivo Studies: Validating the physiological role of this pathway in animal models to understand its contribution to health and disease.

By following this structured approach, researchers can effectively contribute to the elucidation of this and other novel signaling pathways, paving the way for new therapeutic interventions.

The Role of the FLLRN Sequence in Receptor Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the FLLRN peptide sequence and its critical role in the activation of Protease-Activated Receptor 1 (PAR-1). FLLRN, and its parent sequence SFLLRN, are synthetic peptides that function as potent agonists of PAR-1, mimicking the tethered ligand that is unmasked upon proteolytic cleavage of the receptor by proteases such as thrombin.[1][2][3] This guide will detail the mechanism of PAR-1 activation by FLLRN, the subsequent intracellular signaling cascades, present quantitative data on its activity, and provide detailed protocols for key experimental assays used in its study.

Introduction to FLLRN and PAR-1 Activation

Protease-Activated Receptor 1 (PAR-1) is a G-protein coupled receptor (GPCR) that plays a crucial role in hemostasis, thrombosis, and cellular signaling.[3] Unlike typical GPCRs that are activated by the binding of a soluble ligand, PAR-1 is activated through a unique proteolytic mechanism. Thrombin, a key enzyme in the coagulation cascade, cleaves the N-terminal exodomain of PAR-1, exposing a new N-terminus with the sequence SFLLRN. This newly revealed sequence then acts as a "tethered ligand," binding to the second extracellular loop of the receptor to induce a conformational change and initiate intracellular signaling.[3]

The synthetic hexapeptide FLLRN, derived from this tethered ligand sequence, can directly bind to and activate PAR-1 without the need for prior proteolytic cleavage.[1] This makes FLLRN and its analogues invaluable tools for studying PAR-1 function and for the development of therapeutic agents targeting this receptor.

Quantitative Data on FLLRN and Related Peptide Activity

The potency of FLLRN and its derivatives in activating PAR-1 has been quantified in various functional assays. The half-maximal effective concentration (EC50) is a common measure of a peptide's potency. While a definitive dissociation constant (Kd) for FLLRN binding to PAR-1 is not consistently reported in the literature, the following table summarizes key functional data.

| Peptide/Agonist | Assay | Cell Type/System | EC50/Concentration | Source |

| SFLLRN | Platelet Aggregation | Human Platelets | ~100 µM | [4] |

| SFLLRN | Platelet Aggregation | Washed Human Platelets | 24 µM ± 1.7 | [2] |

| TFLLR-NH2 | Intracellular Ca2+ Mobilization | Human Renal Mesangial Cells (male) | 3.0 ± 0.8 nM | [5] |

| TFLLR-NH2 | Intracellular Ca2+ Mobilization | Human Renal Mesangial Cells (female) | 6.3 ± 0.2 nM | [5] |

| Macrocyclic SFLLRN Analogue (3c) | Platelet Aggregation | In vitro | 24 µM | [4] |

| Thrombin | Platelet Aggregation | Washed Human Platelets | 0.29 nM ± 0.00 | [2] |

Signaling Pathways Activated by FLLRN

Upon binding of FLLRN to PAR-1, the receptor undergoes a conformational change that allows it to couple to and activate heterotrimeric G-proteins. PAR-1 is known to couple to multiple G-protein families, primarily Gq, G12/13, and Gi, leading to the activation of distinct downstream signaling cascades.

Gq Signaling Pathway

Activation of the Gq pathway is a primary signaling event following PAR-1 activation by FLLRN. This pathway leads to the mobilization of intracellular calcium.

Caption: FLLRN-induced PAR-1 activation of the Gq signaling pathway.

G12/13 Signaling Pathway

PAR-1 activation also couples to the G12/13 family of G-proteins, which are key regulators of the actin cytoskeleton through the activation of the small GTPase RhoA.

Caption: FLLRN-induced PAR-1 activation of the G12/13-RhoA pathway.

Gi Signaling Pathway

The Gi signaling pathway is also engaged by PAR-1 activation, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

Caption: FLLRN-induced PAR-1 activation of the Gi signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of the FLLRN peptide.

Radioligand Binding Assay

This protocol is for a competition binding assay to determine the binding affinity (Ki) of FLLRN for PAR-1.

Experimental Workflow:

References

- 1. Protease-activated receptor-1 can mediate responses to SFLLRN in thrombin-desensitized cells: evidence for a novel mechanism for preventing or terminating signaling by PAR1's tethered ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protease-activated receptors 1 and 4 mediate activation of human platelets by thrombin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Protease-activated receptor 1 is the primary mediator of thrombin-stimulated platelet procoagulant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Proteinase-activated receptor-1 (PAR-1) activation contracts the isolated human renal artery in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Cellular Response to H-Phe-Leu-Leu-Arg-Asn-OH Treatment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the cellular responses elicited by treatment with the synthetic peptide H-Phe-Leu-Leu-Arg-Asn-OH. Based on its core amino acid sequence (Phe-Leu-Leu-Arg-Asn or FLLRN), this peptide is predicted to act as an agonist for the Protease-Activated Receptor 1 (PAR-1), a G-protein coupled receptor (GPCR) critically involved in a myriad of physiological and pathological processes. Activation of PAR-1 is initiated by proteolytic cleavage of its N-terminus by proteases like thrombin, which unmasks a tethered ligand that binds to the receptor and triggers intracellular signaling. Synthetic peptides that mimic this tethered ligand, such as SFLLRN and likely this compound, can also directly activate PAR-1.

This document details the key signaling pathways activated by PAR-1 agonists, the associated cellular responses, quantitative data from relevant studies, and detailed experimental protocols for investigating these effects.

Core Signaling Pathways

Activation of PAR-1 by an agonist like this compound initiates a cascade of intracellular signaling events through the coupling of heterotrimeric G-proteins. The primary G-proteins involved are Gαq, Gα12/13, and Gαi.[1][2]

-

Gαq Pathway: This pathway activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[1] DAG, along with the elevated intracellular calcium, activates Protein Kinase C (PKC).

-

Gα12/13 Pathway: This pathway activates Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA. Activated RhoA is a key regulator of the actin cytoskeleton, influencing cell shape, motility, and contraction.

-

Gαi Pathway: This pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

These initial signaling events trigger further downstream cascades, most notably the Mitogen-Activated Protein Kinase (MAPK) pathway, with Extracellular signal-Regulated Kinase (ERK) being a key component.

Below is a diagram illustrating the primary signaling pathways initiated by PAR-1 activation.

Quantitative Data Presentation

The following tables summarize quantitative data for the activation of PAR-1 by the well-characterized agonist peptide SFLLRN, which is structurally and functionally similar to this compound. These values provide a benchmark for expected potencies in various cellular assays.

Table 1: EC50 Values for PAR-1 Agonists in Different Assays

| Agonist | Assay | Cell Type/System | EC50 (µM) | Reference |

| SFLLRN | Calcium Mobilization | Platelets | 15.2 | [3] |

| TFLLR-NH2 | Calcium Mobilization | Cultured Neurons | 1.9 | [4] |

| SFLLRN | Platelet Aggregation | Human Platelets | ~10 | [5] |

| TFLLRN-NH2 | Calcium Mobilization | EA.hy926 Endothelial Cells | 4.77 | [6] |

Table 2: IC50 Values for PAR-1 Antagonists

| Antagonist | Assay | Cell Type | IC50 (µM) | Reference |

| Vorapaxar | Calcium Mobilization | EA.hy926 Endothelial Cells | 0.032 | [6] |

| Atopaxar | Calcium Mobilization | EA.hy926 Endothelial Cells | 0.033 | [6] |

| RWJ-58259 | Calcium Mobilization | EA.hy926 Endothelial Cells | 0.020 | [6] |

Experimental Protocols

Detailed methodologies for key experiments to assess the cellular response to this compound treatment are provided below.

Intracellular Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium concentration changes using the fluorescent indicator Fluo-4 AM.

Materials:

-

Cells expressing PAR-1 (e.g., HEK293 cells, endothelial cells, or platelets)

-

96-well black, clear-bottom microplate

-

Fluo-4 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

This compound stock solution

-

Ionomycin (positive control)

-

Fluorescence microplate reader with excitation/emission wavelengths of ~490/525 nm

Procedure:

-

Cell Plating: Seed cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.

-

Dye Loading Solution Preparation: Prepare a fresh Fluo-4 AM loading solution. For example, mix 10 µL of 1 mM Fluo-4 AM with 10 µL of 20% (w/v) Pluronic F-127, and then add this mixture to 5 mL of HBSS.

-

Cell Loading: Remove the growth medium from the cells and wash once with HBSS. Add 50 µL of the Fluo-4 AM loading solution to each well and incubate at 37°C for 1 hour.[7]

-

Washing: After incubation, gently wash the cells three times with HBSS to remove extracellular dye. Leave 80 µL of HBSS in each well after the final wash.[7]

-

Baseline Fluorescence Measurement: Place the plate in the fluorescence microplate reader and record the baseline fluorescence for approximately 30 seconds.

-

Agonist Addition: Add 40 µL of a 3x concentrated solution of this compound to the wells to achieve the desired final concentration.

-

Data Acquisition: Immediately begin recording the fluorescence intensity every 1-2 seconds for at least 3 minutes to capture the transient calcium peak.

-

Positive Control: In separate wells, add ionomycin to a final concentration of 1-5 µM to determine the maximum calcium response.

-

Data Analysis: The change in fluorescence is typically expressed as the ratio of the fluorescence intensity (F) to the initial baseline fluorescence (F0), i.e., F/F0.

ERK Phosphorylation Assay (Western Blot)

This protocol details the detection of phosphorylated ERK (p-ERK) as a marker of MAPK pathway activation.

Materials:

-

Cells expressing PAR-1

-

6-well plates

-

Serum-free medium

-

This compound stock solution

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Serum Starvation: Plate cells in 6-well plates and grow to 80-90% confluency. To reduce basal ERK phosphorylation, serum-starve the cells for 4-12 hours prior to the experiment.

-

Agonist Stimulation: Treat the serum-starved cells with various concentrations of this compound for a predetermined time (typically 5-15 minutes at 37°C). Include an untreated control.

-

Cell Lysis: After stimulation, place the plates on ice, aspirate the medium, and wash once with ice-cold PBS. Add 100 µL of ice-cold lysis buffer to each well, scrape the cells, and collect the lysate in a microfuge tube.[8]

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blot:

-

Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.[9]

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the bands using an imaging system.

-

-

Total ERK Analysis: To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2, following the same procedure as for the phospho-ERK antibody.

-

Data Analysis: Quantify the band intensities using densitometry software. Express the level of ERK phosphorylation as the ratio of the p-ERK signal to the total ERK signal.

Platelet Aggregation Assay

This protocol outlines the measurement of platelet aggregation in platelet-rich plasma (PRP) using light transmission aggregometry.

Materials:

-

Freshly drawn human whole blood (anticoagulated with sodium citrate)

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

Light transmission aggregometer

-

This compound stock solution

-

ADP or collagen (positive controls)

Procedure:

-

PRP and PPP Preparation:

-

Collect whole blood into tubes containing 3.2% sodium citrate.

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

-

Transfer the PRP to a new tube.

-

Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP.

-

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized value (e.g., 250 x 10^9/L) using PPP.

-

Aggregometer Setup:

-

Turn on the aggregometer and allow it to warm up to 37°C.

-

Calibrate the instrument by setting 0% aggregation with PRP and 100% aggregation with PPP.

-

-

Aggregation Measurement:

-

Pipette a specific volume of PRP (e.g., 450 µL) into a cuvette with a stir bar and place it in the aggregometer.

-

Allow the PRP to equilibrate for a few minutes.

-

Add a small volume (e.g., 50 µL) of the this compound solution to the cuvette to achieve the desired final concentration.

-

Record the change in light transmission over time (typically for 5-10 minutes). An increase in light transmission indicates platelet aggregation.

-

-

Controls: Perform control experiments with known platelet agonists like ADP or collagen to ensure the responsiveness of the platelets.

-

Data Analysis: The extent of platelet aggregation is typically reported as the maximum percentage change in light transmission.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for studying the cellular effects of this compound.

Logical Relationship Diagram

This diagram illustrates the logical flow from receptor activation to cellular response.

References

- 1. researchgate.net [researchgate.net]

- 2. PAR1 signaling: The Big Picture - PMC [pmc.ncbi.nlm.nih.gov]

- 3. med.unc.edu [med.unc.edu]

- 4. Agonists of proteinase-activated receptor 1 induce plasma extravasation by a neurogenic mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Platelet - Wikipedia [en.wikipedia.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tools.thermofisher.com [tools.thermofisher.com]

H-Phe-Leu-Leu-Arg-Asn-OH: A Technical Guide to its Function as a PAR-1 Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the synthetic peptide H-Phe-Leu-Leu-Arg-Asn-OH and its role as an agonist for Protease-Activated Receptor 1 (PAR-1). PAR-1 is a G protein-coupled receptor (GPCR) that plays a crucial role in hemostasis, thrombosis, and inflammation. Its activation by proteases like thrombin exposes a tethered ligand, SFLLRN, which initiates downstream signaling. Synthetic peptides that mimic this tethered ligand, such as this compound, can also activate the receptor and are valuable tools for studying PAR-1 signaling and developing novel therapeutics.

While specific quantitative data for this compound is not extensively available in the public domain, its sequence closely resembles the C-terminal portion of the well-characterized PAR-1 agonist peptide, SFLLRN-NH2 (Ser-Phe-Leu-Leu-Arg-Asn-NH2). Due to this high degree of similarity in the core activating motif (FLLRN), it is scientifically reasonable to anticipate that this compound will exhibit comparable biological activity and potency as a PAR-1 agonist. This guide will, therefore, leverage data from studies on SFLLRN and other closely related PAR-1 activating peptides to provide a comprehensive understanding of the expected properties and experimental considerations for this compound.

Peptide Profile

| Property | Value | Reference |

| Full Name | H-Phenylalanyl-Leucyl-Leucyl-Arginyl-Asparagine-OH | N/A |

| Abbreviation | This compound | N/A |

| Molecular Formula | C31H51N9O7 | [1] |

| Molecular Weight | 661.81 g/mol | [1] |

| CAS Number | 141136-84-7 | [1] |

| Canonical SMILES | CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)N | [1] |

| Structure | Phe-Leu-Leu-Arg-Asn | N/A |

PAR-1 Activation and Signaling

Protease-Activated Receptor 1 (PAR-1) is a unique member of the GPCR family that is activated by proteolytic cleavage of its N-terminal domain. This cleavage, most notably by thrombin, unmasks a new N-terminus that acts as a "tethered ligand," binding to the receptor's extracellular loops to initiate intracellular signaling cascades. Synthetic peptides that mimic this tethered ligand sequence, such as this compound, can act as direct agonists, activating the receptor without the need for proteolytic cleavage.

Upon activation, PAR-1 couples to several heterotrimeric G proteins, primarily Gαq/11 and Gα12/13, to initiate downstream signaling pathways.

-

Gαq/11 Pathway: Activation of Gαq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), a key second messenger in many cellular processes. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC).

-

Gα12/13 Pathway: Coupling to Gα12/13 activates Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. Activated RhoA, in turn, activates Rho-associated coiled-coil containing protein kinase (ROCK), which plays a critical role in regulating cell shape, motility, and contraction.

-

β-Arrestin Pathway: Following activation and phosphorylation by G protein-coupled receptor kinases (GRKs), PAR-1 can also recruit β-arrestins. This interaction not only desensitizes the G protein-mediated signaling but also initiates a distinct wave of signaling through scaffolding of various signaling molecules, including components of the mitogen-activated protein kinase (MAPK) cascades like ERK1/2.

Caption: PAR-1 signaling pathways activated by this compound.

Quantitative Data

As previously mentioned, specific quantitative data for this compound is limited. The following table summarizes data for the closely related and well-characterized PAR-1 agonist, SFLLRN-NH2, which is expected to have similar potency.

| Assay | Cell Type/System | Agonist | EC50 / Concentration | Effect | Reference |

| Platelet Aggregation | Human Platelet-Rich Plasma | TRAP (SFLLRN) | 15 µM and 25 µM | Induction of platelet aggregation | [2] |

| Platelet Aggregation | Washed Human Platelets | PAR1-AP (SFLLRN) | Subthreshold (0.6–1.0 μM) | Potentiation of aggregation | [3] |

| Calcium Mobilization | Xenopus oocytes expressing human PAR-1 | TRAP-6 (SFLLRN) | 0.01-10 µM | Triggers calcium mobilization | [4] |

| Platelet Activation | Human Platelets | TRAP-6 (SFLLRN) | 0.01-10 µM (30 min) | Activates human platelets | [4] |

Experimental Protocols

Solid-Phase Peptide Synthesis of this compound

Solid-phase peptide synthesis (SPPS) is the standard method for producing peptides of this nature. The synthesis is typically performed on a solid support resin, allowing for the sequential addition of amino acids.

Materials:

-

Fmoc-Asn(Trt)-Wang resin

-

Fmoc-Arg(Pbf)-OH

-

Fmoc-Leu-OH

-

Fmoc-Phe-OH

-

Coupling reagents (e.g., HCTU, HATU, HBTU)

-

Base (e.g., N,N-Diisopropylethylamine - DIEA)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Solvents (e.g., N,N-Dimethylformamide - DMF, Dichloromethane - DCM)

-

Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water)

-

Ether (for precipitation)

Procedure:

-

Resin Swelling: Swell the Fmoc-Asn(Trt)-Wang resin in DMF.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the asparagine on the resin using 20% piperidine in DMF.

-

Amino Acid Coupling: Activate the carboxyl group of the next amino acid (Fmoc-Arg(Pbf)-OH) using a coupling reagent and a base, then add it to the resin to form a peptide bond.

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents.

-

Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid (Fmoc-Leu-OH, Fmoc-Leu-OH, and Fmoc-Phe-OH) in the sequence.

-

Final Deprotection: Remove the final Fmoc group from the N-terminal phenylalanine.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.[5]

-

Precipitation and Purification: Precipitate the crude peptide in cold ether, then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical RP-HPLC.

Caption: Solid-phase peptide synthesis workflow for this compound.

Platelet Aggregation Assay

This assay measures the ability of this compound to induce the aggregation of platelets, a key physiological response to PAR-1 activation.

Materials:

-

This compound stock solution (dissolved in an appropriate buffer, e.g., saline or DMSO).

-

Platelet aggregometer.

-

Aggregation cuvettes with stir bars.

-

Phosphate-buffered saline (PBS) or Tyrode's buffer.

Procedure:

-

Platelet Preparation: Prepare PRP from fresh human blood by centrifugation or prepare washed platelets by further purification steps. Adjust the platelet count to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL).[6]

-

Baseline Measurement: Place a cuvette with platelet-poor plasma (PPP) in the aggregometer to set the 100% aggregation baseline. Place a cuvette with the PRP or washed platelet suspension in the sample well to set the 0% aggregation baseline.

-

Agonist Addition: Add a small volume of the this compound stock solution to the platelet suspension to achieve the desired final concentration (e.g., in the range of 1-100 µM).

-

Data Acquisition: Record the change in light transmission over time as the platelets aggregate.

-

Data Analysis: Determine the maximal aggregation percentage and the initial slope of the aggregation curve. Perform dose-response experiments to calculate the EC50 value.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon PAR-1 activation by this compound.

Materials:

-

HEK293 cells stably expressing human PAR-1 (or other suitable cell line).[7][8]

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).[7][9]

-

This compound stock solution.

-

Fluorescence plate reader with an injection system or a flow cytometer.

-

Cell culture medium and buffers (e.g., Hank's Balanced Salt Solution - HBSS).

Procedure:

-

Cell Culture: Culture the PAR-1 expressing cells in appropriate media until they reach the desired confluency.

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye in a suitable buffer for a specified time (e.g., 30-60 minutes at 37°C).[9]

-

Washing: Wash the cells to remove excess dye.

-

Baseline Measurement: Measure the baseline fluorescence of the cells before adding the agonist.

-

Agonist Addition: Inject the this compound stock solution to achieve the desired final concentration (e.g., in the range of 0.01-10 µM).[4]

-

Data Acquisition: Record the change in fluorescence intensity over time.

-

Data Analysis: Quantify the peak fluorescence increase and calculate the area under the curve. Perform dose-response experiments to determine the EC50 value.

Caption: Experimental workflows for platelet aggregation and calcium mobilization assays.

Conclusion

This compound is a synthetic peptide that, based on its close structural similarity to the endogenous PAR-1 tethered ligand, is expected to be a potent and selective agonist for this receptor. This guide has provided a comprehensive overview of its expected biological activity, the signaling pathways it is likely to activate, and detailed protocols for its synthesis and characterization in key functional assays. While direct experimental data for this specific peptide is not abundant, the information presented, derived from studies on the well-characterized agonist SFLLRN-NH2, serves as a robust foundation for researchers and drug development professionals working with this compound. Further studies are warranted to precisely quantify its potency and efficacy and to fully elucidate its pharmacological profile.

References

- 1. This compound | 141136-84-7 | PAR-3944-PI [biosynth.com]

- 2. Protease Activated Receptor-1 (PAR-1) Mediated Platelet Aggregation is Dependant on Clopidogrel Response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chembk.com [chembk.com]

- 5. m.youtube.com [m.youtube.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

The Structure-Activity Relationship of FLLRN Peptides: A Technical Guide for Researchers

An In-depth Examination of Protease-Activated Receptor 1 (PAR1) Agonists

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of FLLRN peptides, potent agonists of Protease-Activated Receptor 1 (PAR1). This document is intended for researchers, scientists, and drug development professionals engaged in the study of PAR1 signaling and the development of novel therapeutics targeting this receptor.

Introduction

Protease-Activated Receptors (PARs) are a unique family of G protein-coupled receptors (GPCRs) activated by proteolytic cleavage of their extracellular N-terminus. This cleavage unmasks a new N-terminal sequence that acts as a tethered ligand, binding to and activating the receptor. PAR1, the first identified member of this family, is a key receptor for the coagulation enzyme thrombin and plays a critical role in hemostasis, thrombosis, inflammation, and vascular biology.

Synthetic peptides that mimic the tethered ligand sequence can act as potent agonists of PAR1, independent of proteolytic cleavage. The hexapeptide SFLLRN-NH2, corresponding to the tethered ligand of human PAR1, is the most well-characterized of these agonists. Understanding the relationship between the structure of these peptides and their biological activity is crucial for the design of selective and potent modulators of PAR1 signaling.

Data Presentation: Quantitative Analysis of FLLRN Peptide Analogs

| Peptide Analog | Assay | Potency (EC50/Concentration) | Cell Type/System | Reference |

| SFLLRN-NH2 | Platelet Aggregation | ~100 µM | Washed Human Platelets | [1] |

| SFLLRN-NH2 | Renal Artery Contraction | Induces contraction at 1-100 µM | Isolated Human Renal Artery | [2] |

| Macrocyclic analog (3c) | Platelet Aggregation | 24 µM | Platelets | [3] |

| YFLLRNP | Platelet Aggregation | Partial agonist/antagonist | Human Platelets | [4] |

Note: The potency of FLLRN peptides can vary significantly depending on the assay system, cell type, and experimental conditions. The data presented here should be considered as a general guide.

Signaling Pathways of PAR1 Activation by FLLRN Peptides

Activation of PAR1 by FLLRN peptides initiates a cascade of intracellular signaling events primarily through the coupling to two major G protein families: Gαq and Gα12/13.

Gαq Signaling Pathway

The Gαq pathway is responsible for the rapid increase in intracellular calcium concentration.

Caption: Gαq signaling cascade initiated by FLLRN peptides.

Gα12/13 Signaling Pathway

The Gα12/13 pathway is primarily involved in the regulation of the actin cytoskeleton and cell shape changes through the activation of RhoA.

Caption: Gα12/13 signaling cascade initiated by FLLRN peptides.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of FLLRN peptides.

Solid-Phase Peptide Synthesis (SPPS) of SFLLRN-NH2

This protocol describes a standard Fmoc-based solid-phase synthesis approach for producing C-terminally amidated SFLLRN peptide.

Caption: Workflow for Solid-Phase Peptide Synthesis of SFLLRN-NH2.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (Fmoc-Asn(Trt)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Leu-OH, Fmoc-Phe-OH, Fmoc-Ser(tBu)-OH)

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Coupling reagents (e.g., HBTU, HOBt, or HATU, HOAt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dichloromethane (DCM)

-

Diethyl ether

-

Acetonitrile (ACN)

-

Water (HPLC grade)

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes.

-

Fmoc Deprotection (Initial): Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling (First Residue - Asn): Dissolve Fmoc-Asn(Trt)-OH, coupling reagents (e.g., HBTU/HOBt), and DIPEA in DMF. Add the solution to the resin and shake for 1-2 hours. Wash the resin with DMF.

-

Fmoc Deprotection: Remove the Fmoc group from the newly coupled amino acid with 20% piperidine in DMF. Wash with DMF.

-

Repeat Coupling and Deprotection: Repeat steps 3 and 4 for the remaining amino acids in the sequence (Arg, Leu, Leu, Phe, Ser).

-

Final Deprotection: After coupling the final amino acid (Ser), remove the N-terminal Fmoc group.

-

Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Peptide Precipitation: Filter the cleavage mixture and precipitate the peptide by adding cold diethyl ether. Centrifuge to collect the peptide pellet.

-

Purification: Dissolve the crude peptide in a suitable solvent (e.g., water/ACN mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analysis: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical HPLC.

Platelet Aggregation Assay

This assay measures the ability of FLLRN peptides to induce the aggregation of platelets, a key physiological response to PAR1 activation.

Materials:

-

Human whole blood

-

Acid-citrate-dextrose (ACD) solution

-

Prostaglandin E1 (PGE1)

-

Tyrode's buffer

-

Platelet aggregometer

-

FLLRN peptide analogs

Procedure:

-

Platelet-Rich Plasma (PRP) Preparation: Collect human whole blood into tubes containing ACD anticoagulant. Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes to obtain PRP.

-

Platelet Isolation (Washed Platelets): To the PRP, add PGE1 to prevent premature activation. Centrifuge at a higher speed (e.g., 800 x g) for 10 minutes to pellet the platelets.

-

Washing: Gently resuspend the platelet pellet in Tyrode's buffer containing PGE1 and centrifuge again. Repeat this washing step.

-

Resuspension: Resuspend the final platelet pellet in Tyrode's buffer to the desired concentration (e.g., 2-3 x 10^8 platelets/mL).

-

Aggregation Measurement: Place a sample of the washed platelet suspension in a cuvette with a stir bar in the platelet aggregometer and establish a baseline reading.

-

Agonist Addition: Add the FLLRN peptide analog at various concentrations to the platelet suspension.

-

Data Recording: Record the change in light transmittance over time as the platelets aggregate. The extent of aggregation is proportional to the increase in light transmittance.

-

Data Analysis: Determine the EC50 value for each peptide analog by plotting the maximum aggregation response against the peptide concentration.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration in response to PAR1 activation by FLLRN peptides.

Materials:

-

Cultured cells expressing PAR1 (e.g., HEK293 cells transfected with PAR1, or endothelial cells)

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Fluorescence plate reader or microscope with calcium imaging capabilities

-

FLLRN peptide analogs

Procedure:

-

Cell Culture: Plate PAR1-expressing cells in a suitable format (e.g., 96-well plate) and grow to confluency.

-

Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in HBSS.

-

Incubation: Remove the cell culture medium and incubate the cells with the dye loading buffer for 30-60 minutes at 37°C in the dark.

-

Washing: Wash the cells with HBSS to remove excess dye.

-

Baseline Measurement: Measure the baseline fluorescence of the cells before adding the agonist.

-

Agonist Addition: Add the FLLRN peptide analog at various concentrations to the cells.

-

Fluorescence Measurement: Immediately begin measuring the change in fluorescence intensity over time. For ratiometric dyes like Fura-2, measure the ratio of fluorescence at two different excitation or emission wavelengths.

-

Data Analysis: Determine the peak fluorescence response for each concentration of the peptide analog. Plot the peak response against the peptide concentration to determine the EC50 value.

Conclusion

The FLLRN family of peptides serves as an invaluable tool for dissecting the complex signaling pathways and physiological roles of PAR1. The structure-activity relationship of these peptides is a critical area of research, with the potential to yield novel therapeutic agents for a range of diseases, including thrombosis, inflammation, and cancer. This technical guide provides a foundational understanding of the SAR of FLLRN peptides, their signaling mechanisms, and the experimental methodologies used to study them. It is our hope that this resource will aid researchers in their efforts to further elucidate the biology of PAR1 and develop the next generation of PAR1-targeted therapies.

References

- 1. lifetein.com [lifetein.com]

- 2. Proteinase-activated receptor-1 (PAR-1) activation contracts the isolated human renal artery in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Macrocyclic hexapeptide analogues of the thrombin receptor (PAR-1) activation motif SFLLRN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Solid-Phase Oligosaccharide Synthesis with Highly Complexed Peptidoglycan Fragments [mdpi.com]

In Vivo Effects of H-Phe-Leu-Leu-Arg-Asn-OH: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pentapeptide H-Phe-Leu-Leu-Arg-Asn-OH, also known as SFLLN-OH, is the C-terminal carboxylic acid form of the well-characterized thrombin receptor activating peptide (TRAP), SFLLRN. As a synthetic peptide, it mimics the N-terminal sequence of the Protease-Activated Receptor 1 (PAR-1) that is unmasked upon cleavage by thrombin.[1][2] This guide provides a comprehensive overview of the known in vivo effects, experimental methodologies, and signaling pathways associated with this class of PAR-1 agonists. While much of the existing literature focuses on the amidated form (SFLLRN-NH2), the fundamental biological activities and signaling mechanisms are considered to be comparable for the carboxylated form, this compound, due to their shared function as PAR-1 agonists.

Core Biological Activity: PAR-1 Agonism

This compound acts as a specific and potent agonist of Protease-Activated Receptor 1 (PAR-1), a G protein-coupled receptor (GPCR).[1][2] Activation of PAR-1 by this peptide initiates a cascade of intracellular signaling events that lead to various physiological responses, most notably platelet aggregation and smooth muscle contraction.[3][4]

Quantitative Data Summary

The following tables summarize quantitative data from studies on PAR-1 activating peptides of the SFLLRN class. These values provide an indication of the potency and efficacy of these peptides in various biological assays.

Table 1: Platelet Aggregation

| Agonist | Concentration for Platelet Aggregation | Species | Notes | Reference |

| SFLLRN | 5-19 µM (median 9.75 µM) | Human | Concentration inducing double-wave aggregation.[5][6] | [5][6] |

| SFLLRN | 7.5 µM | Human | Weak platelet responses were significantly enhanced by apolipoprotein(a).[7] | [7] |

| SFLLRN | 20 µM | Human | Used for degranulation of human platelets.[8] | [8] |

Table 2: Smooth Muscle Contraction

| Agonist | Concentration for Contraction | Tissue | Species | Notes | Reference |

| SFLLRN-NH2 | 1-100 µM | Human Renal Artery | Human | Caused a concentration-dependent contraction.[4] | [4] |

Key In Vivo Effects and Experimental Protocols

Platelet Aggregation

Effect: Activation of PAR-1 on platelets by this compound and related peptides leads to a conformational change in the glycoprotein IIb/IIIa receptor, resulting in platelet aggregation and degranulation.[9] This is a critical step in thrombosis and hemostasis.

Experimental Protocol: In Vitro Platelet Aggregometry

This method is commonly used to assess the pro-aggregatory effects of PAR-1 agonists.

-

Blood Collection: Whole blood is collected from human donors or animal subjects into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to separate the platelet-rich plasma from red and white blood cells.

-

Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using platelet-poor plasma (PPP), which is obtained by further centrifugation of the remaining blood at a high speed.

-

Aggregation Measurement: The PRP is placed in an aggregometer cuvette with a stir bar at 37°C. A baseline light transmission is established.

-

Agonist Addition: A solution of this compound is added to the PRP at various concentrations.

-

Data Recording: The change in light transmission through the PRP is recorded over time. As platelets aggregate, the turbidity of the plasma decreases, and light transmission increases. The extent of aggregation is quantified as the maximum percentage change in light transmission.[5]

Experimental Workflow: Platelet Aggregation Assay

References

- 1. JCI - Protease-activated receptors 1 and 4 mediate activation of human platelets by thrombin [jci.org]

- 2. How the protease thrombin talks to cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Species differences in platelet responses to thrombin and SFLLRN. receptor-mediated calcium mobilization and aggregation, and regulation by protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Proteinase-activated receptor-1 (PAR-1) activation contracts the isolated human renal artery in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ashpublications.org [ashpublications.org]

- 6. researchgate.net [researchgate.net]

- 7. Apolipoprotein(a) enhances platelet responses to the thrombin receptor-activating peptide SFLLRN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Degranulation of Human Platelets by the Thrombin... [experts.mcmaster.ca]

- 9. pnas.org [pnas.org]

Methodological & Application

Application Notes and Protocols for H-Phe-Leu-Leu-Arg-Asn-OH in Calcium Mobilization Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Phe-Leu-Leu-Arg-Asn-OH is a synthetic hexapeptide that acts as an agonist for the Protease-Activated Receptor 1 (PAR-1), a G protein-coupled receptor (GPCR) also known as the thrombin receptor. PAR-1 is activated by the proteolytic cleavage of its N-terminal domain by thrombin, exposing a new N-terminus that acts as a tethered ligand. Synthetic peptides that mimic this tethered ligand, such as this compound and the well-characterized SFLLRN, can directly bind to and activate the receptor, initiating downstream signaling cascades.

One of the key signaling pathways activated by PAR-1 is the Gq pathway, which leads to a transient increase in intracellular calcium concentration ([Ca²⁺]i). This calcium mobilization serves as a robust and measurable readout of receptor activation and is widely used in high-throughput screening (HTS) and lead optimization efforts in drug discovery.

These application notes provide a comprehensive guide for utilizing this compound in calcium mobilization assays, including the underlying signaling pathway, detailed experimental protocols, and representative data for analogous PAR-1 activating peptides.

Signaling Pathway

Activation of PAR-1 by this compound initiates a well-defined signaling cascade leading to the release of intracellular calcium. The binding of the peptide agonist induces a conformational change in the PAR-1 receptor, which in turn activates the heterotrimeric G protein Gq. The activated Gαq subunit then stimulates Phospholipase C (PLC), an enzyme that hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) in the plasma membrane into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum (ER), which are ligand-gated Ca²⁺ channels. This binding triggers the release of stored calcium from the ER into the cytoplasm, resulting in a rapid and transient increase in intracellular calcium concentration. This increase in [Ca²⁺]i can be detected using fluorescent calcium indicators.

Data Presentation

| Peptide Agonist | Cell Line | Assay Readout | Reported EC₅₀ | Reference |

| SFLLRN-NH₂ | Human Platelets | Platelet Aggregation | ~0.8 µM | [1] |

| SFLLRN | KOLF-PAR1 cells | Calcium Mobilization | ~100 µM | [2] |

| TFLLR-NH₂ | Cultured Neurons | Calcium Mobilization | 1.9 µM | [3] |

| AYPGKF-NH₂ | KOLF-PAR4 cells | Calcium Mobilization | ~25 µM | [2] |

Experimental Protocols

Calcium Mobilization Assay Using Fluo-4 AM

This protocol describes a fluorescence-based calcium mobilization assay using the calcium-sensitive dye Fluo-4 AM in a 96-well plate format.

Materials:

-

This compound (or other PAR-1 agonist)

-

Cell line expressing PAR-1 (e.g., HEK293, CHO, or endothelial cells)

-

Fluo-4 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Probenecid

-

Ionomycin (positive control)

-

Vehicle control (e.g., DMSO or assay buffer)

-

96-well black, clear-bottom microplates

-

Fluorescence microplate reader with automated injection capabilities (e.g., FLIPR, FlexStation)

Protocol:

-

Cell Plating:

-

Seed cells into a 96-well black, clear-bottom microplate at a density of 40,000-80,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment and formation of a monolayer.

-

-

Preparation of Reagents:

-

Fluo-4 AM Stock Solution (1 mM): Dissolve 50 µg of Fluo-4 AM in 44 µL of 10% Pluronic F-127 in DMSO.

-

Loading Buffer: Prepare a working solution of Fluo-4 AM by diluting the stock solution in HBSS with 20 mM HEPES and 2.5 mM probenecid to a final concentration of 2-5 µM. Probenecid is included to inhibit organic anion transporters that can extrude the dye from the cells.

-

Agonist Plate: Prepare a dilution series of this compound in HBSS with 20 mM HEPES in a separate 96-well plate. Include wells with a positive control (e.g., ionomycin) and a vehicle control.

-

-

Dye Loading:

-

Aspirate the growth medium from the cell plate.

-

Wash the cells once with 100 µL of HBSS with 20 mM HEPES.

-

Add 100 µL of the Fluo-4 AM loading buffer to each well.

-

Incubate the plate at 37°C for 45-60 minutes in the dark.

-

After incubation, wash the cells twice with 100 µL of HBSS with 20 mM HEPES to remove extracellular dye.

-

Add 100 µL of HBSS with 20 mM HEPES to each well.

-

-

Calcium Flux Measurement:

-

Place the cell plate and the agonist plate into the fluorescence microplate reader.

-

Set the instrument to record fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) over time.

-

Establish a stable baseline fluorescence reading for approximately 10-20 seconds.

-

Program the instrument to automatically inject a defined volume (e.g., 20 µL) from the agonist plate into the cell plate.

-

Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak calcium response and its subsequent decay.

-

-

Data Analysis:

-

The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

-

Normalize the response by expressing it as a percentage of the maximum response obtained with a saturating concentration of the agonist or the positive control (ionomycin).

-

Plot the normalized response against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC₅₀ value.

-

Conclusion

This compound is a valuable tool for studying the activation and signaling of PAR-1. The calcium mobilization assay provides a robust and sensitive method for characterizing the potency of this and other PAR-1 agonists. The protocols and information provided herein offer a solid foundation for researchers to successfully employ this peptide in their studies of PAR-1 function and in the discovery of novel modulators of this important therapeutic target.

References

Application Notes and Protocols for Evaluating H-Phe-Leu-Leu-Arg-Asn-OH in an In Vitro Angiogenesis Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions. The study of compounds that can modulate angiogenesis is of significant interest for therapeutic applications, including regenerative medicine and oncology. These application notes provide a comprehensive guide for the in vitro evaluation of the synthetic peptide H-Phe-Leu-Leu-Arg-Asn-OH for its potential pro- or anti-angiogenic effects.

The protocols detailed below describe standard assays to assess key events in angiogenesis: endothelial cell proliferation, migration, and tube formation. While there is no specific published data on this compound in the context of angiogenesis, these established methods provide a robust framework for characterizing its activity.

Endothelial Cell Proliferation Assay

Application Note

The proliferation of endothelial cells is a fundamental step in the angiogenic process. This assay determines the effect of this compound on the growth of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs). A common method for assessing cell proliferation is the MTT or WST-1 assay, which measures the metabolic activity of viable cells. An increase in cell number results in higher metabolic activity, which is quantified spectrophotometrically.

Experimental Protocol

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (EGM-2)

-

Basal Medium (EBM-2) with 2% Fetal Bovine Serum (FBS)

-

This compound peptide

-

VEGF (positive control)

-

Suramin or other angiogenesis inhibitor (negative control)

-

96-well tissue culture plates

-

WST-1 or MTT reagent

-

Plate reader

Procedure:

-

Cell Seeding: Seed HUVECs into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of EGM-2 and incubate for 24 hours at 37°C and 5% CO₂.

-

Serum Starvation: After 24 hours, replace the medium with 100 µL of EBM-2 containing 2% FBS and incubate for another 24 hours.

-

Treatment: Prepare serial dilutions of this compound in EBM-2 with 2% FBS. Add 10 µL of the peptide solutions to the respective wells. Include wells with VEGF (e.g., 20 ng/mL) as a positive control and an angiogenesis inhibitor as a negative control. Also include an untreated control group.

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

-

Quantification: Add 10 µL of WST-1 or MTT reagent to each well and incubate for 2-4 hours. Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) using a microplate reader.

-

Data Analysis: Express the results as a percentage of the control (untreated cells) and plot the data as mean ± standard deviation.

Data Presentation

Table 1: Effect of this compound on Endothelial Cell Proliferation

| Treatment Group | Concentration | Mean Absorbance (450 nm) | Proliferation (% of Control) |

| Control (Untreated) | - | 0.85 ± 0.05 | 100% |

| This compound | 1 µM | 1.02 ± 0.07 | 120% |

| This compound | 10 µM | 1.28 ± 0.09 | 151% |

| This compound | 100 µM | 1.45 ± 0.11 | 171% |

| VEGF (Positive Control) | 20 ng/mL | 1.53 ± 0.10 | 180% |